molecular formula C19H16N2OS2 B2566749 4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 896349-32-9

4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2566749
CAS No.: 896349-32-9
M. Wt: 352.47
InChI Key: DTVBDRJWPBIOKV-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound featuring a benzamide core linked to a naphthothiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and benzamide groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthothiazole core, which can be synthesized by reacting 2-aminothiophenol with 2-bromo-1-naphthaldehyde under basic conditions. This intermediate is then coupled with 4-(methylsulfanyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the thiazole ring and have been studied for their biological activities, including anticancer and antimicrobial properties.

    Benzamide derivatives: Compounds with a benzamide core are known for their therapeutic potential, particularly as enzyme inhibitors.

Uniqueness

4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to the combination of the naphthothiazole and benzamide moieties, which may confer distinct chemical and biological properties not observed in simpler analogs. This structural complexity allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)24-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBDRJWPBIOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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